molecular formula C26H26Fe2O3 B3339882 cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+) CAS No. 132098-76-1

cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+)

Cat. No.: B3339882
CAS No.: 132098-76-1
M. Wt: 498.2 g/mol
InChI Key: HVXHXJDGQBAYEB-UHFFFAOYSA-N
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Description

Cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+) is a complex organometallic compound. It features a unique structure comprising cyclopentadiene rings and iron(2+) ions, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+) typically involves the reaction of cyclopentadiene with iron salts under controlled conditions. The process often includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The key steps include:

    Large-scale Cracking: Industrial cracking of dicyclopentadiene to produce cyclopentadiene.

    Bulk Reaction: Reacting cyclopentadiene with iron salts in large reactors, ensuring proper mixing and temperature control to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Tetrahydrofuran (THF), dichloromethane.

    Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienyl iron complexes with different oxidation states, while reduction may produce simpler iron-cyclopentadiene complexes .

Scientific Research Applications

Cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+) has several scientific research applications:

Mechanism of Action

The mechanism by which cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+) exerts its effects involves:

Properties

IUPAC Name

cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3.2C5H5.2Fe/c17-15(11-9-13-5-1-2-6-13)19-16(18)12-10-14-7-3-4-8-14;2*1-2-4-5-3-1;;/h1-8H,9-12H2;2*1-5H;;/q-2;2*-1;2*+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXHXJDGQBAYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC(=C1)CCC(=O)OC(=O)CCC2=C[CH-]C=C2.[Fe+2].[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26Fe2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746843
Record name Iron(2+) cyclopenta-2,4-dien-1-ide 1,1'-[oxybis(3-oxopropane-3,1-diyl)]di(cyclopenta-2,4-dien-1-ide) (2/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132098-76-1
Record name Iron(2+) cyclopenta-2,4-dien-1-ide 1,1'-[oxybis(3-oxopropane-3,1-diyl)]di(cyclopenta-2,4-dien-1-ide) (2/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ferrocenylpropionic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+)
Reactant of Route 2
cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+)
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cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+)
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Reactant of Route 4
cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+)
Reactant of Route 5
Reactant of Route 5
cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+)
Reactant of Route 6
Reactant of Route 6
cyclopenta-1,3-diene;3-cyclopenta-1,4-dien-1-ylpropanoyl 3-cyclopenta-1,4-dien-1-ylpropanoate;iron(2+)

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